molecular formula C5H5Ni- B15397028 Cyclopentadienylnickel CAS No. 61332-95-4

Cyclopentadienylnickel

Cat. No.: B15397028
CAS No.: 61332-95-4
M. Wt: 123.79 g/mol
InChI Key: TWKFYCJMKMVFCV-UHFFFAOYSA-N
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Description

Cyclopentadienylnickel (CpNi) complexes feature a nickel center coordinated to a cyclopentadienyl (Cp) ligand, a structure that imparts unique redox stability and catalytic properties. These complexes are synthesized via methods such as reductions of CpNi(II) precursors, comproportionation of nickelocene (Cp₂Ni) with Ni(0) species, or oxidation of zerovalent nickel complexes . Key structural features include the Cp ligand’s hapticity remaining unchanged across oxidation states (Ni(I), Ni(II), Ni(III)), with minimal variation in Ni–Cp bond distances (<0.12 Å), enabling structural invariance during redox processes . This contrasts with other nickel complexes, such as Ni(diphos) systems, which undergo significant geometric reorganization upon reduction .

Properties

CAS No.

61332-95-4

Molecular Formula

C5H5Ni-

Molecular Weight

123.79 g/mol

IUPAC Name

cyclopenta-1,3-diene;nickel

InChI

InChI=1S/C5H5.Ni/c1-2-4-5-3-1;/h1-5H;/q-1;

InChI Key

TWKFYCJMKMVFCV-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[Ni]

Origin of Product

United States

Comparison with Similar Compounds

Electrochemical Properties

CpNi complexes exhibit distinct redox behavior compared to other nickel complexes. Cyclic voltammetry of [CpNi(pdt)Fe(dppe)(CO)]⁺ ([1a]⁺) reveals:

  • Irreversible oxidation at +0.65 V vs Fc⁰/⁺.
  • Reversible one-electron reduction at −1.20 V.
  • Quasi-reversible reduction near −2.15 V, which becomes irreversible in THF with bulky counterions .

Density functional theory (DFT) calculations align with experimental trends, though deviations arise due to exclusion of counterions like BF₄⁻ in computational models .

Table 1: Electrochemical Data for CpNi Derivatives

Complex Oxidation (V) Reduction (V) Notes
[1a]⁺ +0.65 (irrev) −1.20 (rev), −2.15 (quasi-rev) Dichloromethane solvent
[1b-d]⁺ Similar to [1a]⁺ −1.20 to −1.25 (rev) Ligand substitution effects
Ni(diphos) Variable Geometry-dependent Redox-sensitive structural changes
Structural and Redox Stability

CpNi complexes exhibit superior structural stability compared to Ni(diphos) systems. In Ni(diphos) complexes, reduction from Ni⁰ to Niᴵ triggers a tetrahedral-to-planar geometric shift, whereas CpNi maintains consistent geometry across oxidation states (Niᴵ–Niᴵᴵᴵ) . This invariance minimizes reorganization energy, enhancing catalytic efficiency in redox-driven reactions.

Table 2: Structural Comparison of Nickel Complexes

Property CpNi Complexes Ni(diphos) Complexes
Redox Sensitivity Low (geometry unchanged) High (geometry shifts)
Ni–Ligand Bonds <0.12 Å variation >0.3 Å variation
Oxidation States Stable across Niᴵ–Niᴵᴵᴵ Limited to Niᴵ–Niᴵᴵ
Catalytic Performance
  • Polymerization : CpNi complexes yield low-molecular-weight polyacetylene (Mn ~3,000) with mixed oligomers, whereas Ni(cod)₂–CF₃COO(allyl) produces higher-Mn polymers (Mn ~12,000) .
  • C–C Bond Formation : CpNi N-heterocyclic carbene (NHC) complexes show efficacy in cross-coupling reactions, comparable to palladium catalysts in specific substrates . For example, CpNi(NHC) systems catalyze Suzuki-Miyaura couplings with aryl chlorides, though with slower kinetics than Pd-based systems .

Table 3: Catalytic Activity Comparison

Catalyst Type Reaction Efficiency Notes
CpNi(NHC) Suzuki-Miyaura Coupling Moderate (yield: 60–80%) Requires elevated temps
Pd(diphosphine) Suzuki-Miyaura Coupling High (yield: >90%) Ambient conditions
Ni(cod)₂ Polyacetylene Synthesis High Mn (~12,000) Superior to CpNi
Trinuclear Carbonyl Chemistry

CpNi forms stable trinuclear carbonyls (Cp₃Ni₃(CO)₂), which act as thermodynamic sinks in carbonyl chemistry, unlike cobalt analogs (e.g., Co₂(CO)₈) that form diverse polynuclear species . This reflects nickel’s stronger metal-metal bonding preferences in clusters.

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